molecular formula C21H18FN3OS B2661197 N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897463-79-5

N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Katalognummer: B2661197
CAS-Nummer: 897463-79-5
Molekulargewicht: 379.45
InChI-Schlüssel: MPEQSOGQPRAUHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-methylphenyl group at position 6 and an acetamide side chain at position 2. The acetamide moiety is further modified with a 4-fluorobenzyl group. The compound’s design aligns with pharmacophores known to interact with biological targets such as kinases (e.g., VEGFR2) and viral proteins (e.g., HIV-1 MA) .

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3OS/c1-14-2-6-16(7-3-14)19-12-25-18(13-27-21(25)24-19)10-20(26)23-11-15-4-8-17(22)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEQSOGQPRAUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing thiazole and imidazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide have been tested against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells, with studies showing IC50 values that suggest strong selectivity against specific cell lines. For example, compounds developed from thiazole derivatives demonstrated IC50 values as low as 2.01 µM against colorectal cancer cells .
CompoundCell Line TestedIC50 Value (µM)
Compound 19NIH/3T323.30 ± 0.35
Compound 22HT292.01

Antiviral Properties

N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has also been evaluated for antiviral activity. A related study synthesized new thiazolidinone derivatives and assessed their efficacy against DNA and RNA viruses. The findings suggested that modifications in the thiazole structure could enhance antiviral potency .

Antibacterial Activity

The compound's structural features may contribute to antibacterial properties as well. Research on imidazotriazole-incorporated thiazoles showed promising results against various microbial strains, indicating that similar modifications to N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide could yield effective antibacterial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic efficacy of compounds like N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide. Research has shown that the presence of specific substituents on the phenyl rings significantly influences biological activity. For instance:

  • Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Benzofuran Ring Presence : Correlates with increased anticancer activity .

Case Study 1: Anticancer Evaluation

In a study evaluating various thiazole derivatives for anticancer activity, N-acylated thiazoles demonstrated significant cytotoxic effects against glioblastoma and melanoma cell lines. The presence of electron-withdrawing groups was linked to enhanced activity .

Case Study 2: Antiviral Screening

A series of new derivatives were synthesized and tested for their antiviral effects against common viral infections. The results indicated that specific modifications led to improved efficacy against both DNA and RNA viruses .

Wirkmechanismus

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be inferred through comparisons with structurally related imidazo[2,1-b]thiazole derivatives. Key analogs and their properties are summarized below:

Table 1: Comparison of Imidazo[2,1-b]Thiazole Derivatives

Compound Name & Structure Synthesis Yield (%) Melting Point (°C) Biological Activity (Key Findings) Reference
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) 72 215–217 Moderate cytotoxicity (specific IC₅₀ not reported)
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (5j) 71 118–120 Enhanced selectivity for cancer cell lines (e.g., MDA-MB-231)
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) Not reported Not reported Virtual screening hit; 3.76% VEGFR2 inhibition at 20 µM
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) Not reported Not reported Potent cytotoxicity: IC₅₀ = 1.4 µM (MDA-MB-231), 22.6 µM (HepG2); superior to sorafenib (IC₅₀ = 5.2 µM)
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide (3d) 73 215 Best aldose reductase (AR) inhibitor in series; IC₅₀ not quantified
N-[4-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Not reported Not reported Anti-HIV activity: Targets PI(4,5)P₂ binding pocket of HIV-1 MA; IC₅₀ = 7.5–15.6 µM

Structural and Functional Insights

Substituent Effects on Bioactivity: Aryl Groups at Position 6: The 4-chlorophenyl (e.g., 5f, 5j) and 4-bromophenyl (e.g., 3d) substituents are associated with enhanced cytotoxicity and enzyme inhibition compared to unsubstituted phenyl groups . Acetamide Side Chain Modifications: Piperazine and morpholine moieties (e.g., 5a, 5j) improve solubility and target engagement (e.g., VEGFR2, HIV-1 MA) . The 4-fluorobenzyl group in the target compound could enhance blood-brain barrier penetration or metabolic stability.

Thermal and Synthetic Stability :

  • Melting points for analogs range from 108°C to 279°C, influenced by hydrogen-bonding (e.g., acetamide NH) and aromatic stacking . The target compound’s melting point is expected to align with this range (~200–250°C).
  • Synthesis yields for imidazo[2,1-b]thiazoles vary widely (54–95%), with condensation and alkylation reactions being critical steps .

Therapeutic Potential: Anticancer Activity: Derivatives with chlorophenyl and piperazine groups (e.g., 5l) show nanomolar IC₅₀ values, suggesting the target compound’s 4-methylphenyl and fluorobenzyl groups may retain or enhance cytotoxicity . Enzyme Inhibition: The hydrazinecarbothioamide derivative 3d highlights the scaffold’s versatility in targeting aldose reductase, a pathway relevant to diabetic complications .

Biologische Aktivität

N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with benzoyl isothiocyanate in anhydrous ethanol. The resulting product is then recrystallized from dimethylformamide to yield colorless crystals with a melting point of 246–248 °C .

1. Acetylcholinesterase Inhibition

One of the primary biological activities studied for this compound is its inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit significant AChE inhibitory activity. For instance, a related compound demonstrated an AChE inhibition of 69.92% with an IC50 value of 0.0245 mg/mL . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

CompoundAChE Inhibition (%)IC50 (mg/mL)
4f69.920.0245
4b48.48Not specified

2. Antitumor Activity

Research indicates that compounds containing the imidazo[2,1-b]thiazole moiety exhibit antitumor properties. Specific derivatives have shown inhibition of transcription factors involved in cancer progression, such as NF-kB. For example, two derivatives displayed IC50 values of 0.36 mM and 0.53 mM against NF-kB activity . Additionally, these compounds have shown to enhance the activity of detoxifying enzymes like NAD(P) quinone reductase 1 (QR1), which may protect against carcinogenesis.

3. Antioxidant Properties

The antioxidant capacity of these compounds has been highlighted in various studies. One study noted that certain derivatives exhibited antioxidant activity comparable to quercetin, a well-known natural antioxidant . This property is particularly relevant for their potential use in preventing oxidative stress-related diseases.

The mechanisms by which N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exerts its biological effects are still under investigation. Molecular docking studies suggest that the compound interacts with key active sites on target enzymes such as AChE and transcription factors like NF-kB. These interactions are crucial for understanding the pharmacokinetics and therapeutic potential of the compound.

Case Studies

Several case studies have explored the efficacy and safety profiles of compounds similar to N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide:

  • Study on AChE Inhibition : A research team conducted a comprehensive study on various imidazo[2,1-b]thiazole derivatives and reported significant AChE inhibitory activities across multiple compounds with varying substitutions on their phenyl rings .
  • Antitumor Efficacy : Another study assessed the antitumor activity of imidazo[2,1-b]thiazole derivatives in vitro and found promising results against cancer cell lines, emphasizing the need for further development in this area .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.